molecular formula C4H7BrMg B1591141 Magnesium;cyclobutane;bromide CAS No. 13384-48-0

Magnesium;cyclobutane;bromide

Cat. No. B1591141
CAS RN: 13384-48-0
M. Wt: 159.31 g/mol
InChI Key: QRUDPBHCPMSJFN-UHFFFAOYSA-M
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Description

Magnesium cyclobutane bromide is a compound with the molecular formula (C4H8Br)2Mg. It belongs to the family of Grignard reagents and has found extensive use in various organic synthesis reactions. In the formation of a Grignard reagent from a compound possessing both bromine and chlorine, magnesium preferentially inserts into the C–Br bond over the C–Cl bond .


Synthesis Analysis

Grignard reagents are made through the addition of magnesium metal to alkyl or alkenyl halides . The halide can be Cl, Br, or I (not F). It’s slightly easier to make Grignards from the iodides and bromides . For example, 1,4-dibromobutane reacts with magnesium to form cyclobutane as the main product .


Chemical Reactions Analysis

Grignard reagents are extremely good nucleophiles, reacting with electrophiles such as carbonyl compounds (aldehydes, ketones, esters, carbon dioxide, etc) and epoxides . They’re also very strong bases and will react with acidic hydrogens (such as alcohols, water, and carboxylic acids) .


Physical And Chemical Properties Analysis

Magnesium cyclobutane bromide is a white to off-white powder that is soluble in ether and tetrahydrofuran. It has a molecular weight of 295.23 g/mol, a melting point of 118-121°C, and a boiling point of 155-158°C. It is stable under normal conditions and exhibits high thermal stability. Magnesium cyclobutane bromide has a density of 1.112 g/mL, and its refractive index is 1.480.

Scientific Research Applications

Nanocrystalline MgO as a Catalyst

Nanocrystalline MgO has been identified as an efficient catalyst for dehydrohalogenation, transforming chlorobutane isomers or 1-bromobutane into magnesium chloride (MgCl2) and magnesium bromide (MgBr2). These compounds act as active catalysts for eliminating HCl and HBr from halogenated hydrocarbons, highlighting a shift in the reaction mechanism and showcasing the catalytic versatility of magnesium compounds in organic synthesis (I. Mishakov et al., 2002).

Desymmetrization and Ring Expansion

A study on the desymmetrization and ring expansion of alkenylcyclobutanols, promoted by halofunctionalization, utilized a chiral bisphosphonium magnesium salt as a catalyst. This process yields cyclopentanones with enantioenriched configurations, demonstrating the role of magnesium in facilitating complex organic transformations with high stereochemical control (Estefanía Capel et al., 2021).

Magnesium in Health and Disease

Magnesium's role in human health is profound, involved in over 600 enzymatic reactions including energy metabolism and protein synthesis. Its supplementation has shown benefits in treating conditions like preeclampsia, migraine, depression, coronary artery disease, and asthma, emphasizing the essential nature of magnesium ions in biological systems (J. D. de Baaij et al., 2015).

Magnesium Alloys and Composites

Research on magnesium alloys and composites highlights their potential in orthopedic applications due to their biocompatibility and mechanical compatibility with human tissues. Advances in alloying, surface modifications, and processing techniques are being explored to improve their application in biomedical fields, including as biodegradable implants (R. Radha & D. Sreekanth, 2017).

Cyclobutylmagnesium Carbenoids in Synthesis

The generation and application of cyclobutylmagnesium carbenoids from 1-chlorocyclobutyl p-tolyl sulfoxides have been studied, showcasing their utility in synthesizing multi-substituted cyclobutanes and alkylidenecyclobutanes. This research demonstrates the role of magnesium-based reagents in facilitating novel synthetic pathways for complex organic molecules (T. Satoh et al., 2011).

Safety And Hazards

Magnesium cyclobutane bromide may be corrosive to metals. It causes skin irritation and serious eye irritation. It may cause respiratory irritation . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

With the deeper understanding of the cyclobutane chemistry and the development of novel synthetic methodologies, new disconnection strategies would certainly emerge and be successfully applied to the total syntheses of more structurally complex and biologically important cyclobutane-containing natural products .

properties

IUPAC Name

magnesium;cyclobutane;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7.BrH.Mg/c1-2-4-3-1;;/h1H,2-4H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRUDPBHCPMSJFN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[CH-]C1.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30456091
Record name Magnesium, bromocyclobutyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Magnesium;cyclobutane;bromide

CAS RN

13384-48-0
Record name Magnesium, bromocyclobutyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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